![molecular formula C14H14N2O B14250008 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- CAS No. 383426-38-8](/img/structure/B14250008.png)
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- is a heterocyclic compound that features a pyridine ring substituted with a formyl group at the 4-position and an amino group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- typically involves the reaction of 4-pyridinecarboxaldehyde with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as metal-organic frameworks (MOFs) and as a corrosion inhibitor for metals.
作用机制
The mechanism of action of 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit the function of enzymes or disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-Pyridinecarboxaldehyde: Lacks the amino group and has different reactivity and applications.
2-Pyridinecarboxaldehyde: Substituted at a different position, leading to variations in chemical behavior.
3-Pyridinecarboxaldehyde: Another positional isomer with distinct properties.
Uniqueness
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- is unique due to the presence of both the formyl and amino groups, which confer specific reactivity and enable its use in diverse applications. Its ability to form Schiff bases and coordinate with metal ions makes it particularly valuable in synthetic and medicinal chemistry.
属性
CAS 编号 |
383426-38-8 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
2-[[(1S)-1-phenylethyl]amino]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H14N2O/c1-11(13-5-3-2-4-6-13)16-14-9-12(10-17)7-8-15-14/h2-11H,1H3,(H,15,16)/t11-/m0/s1 |
InChI 键 |
JXIXIBIUCWQPFB-NSHDSACASA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C=O |
规范 SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


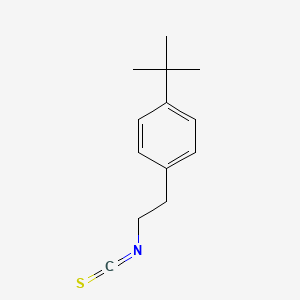
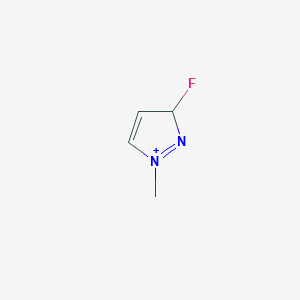
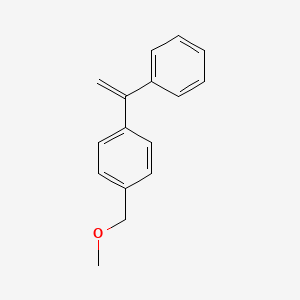
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)
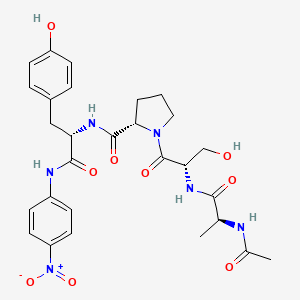
![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)
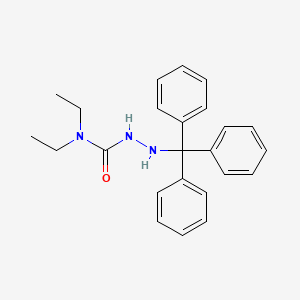
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
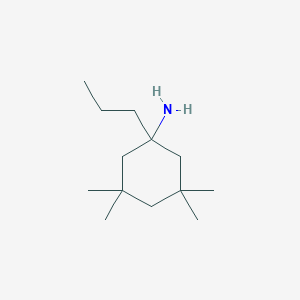
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

